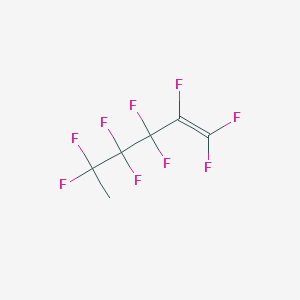

1-Hexene, nonafluoro-

Description

Significance of Fluorinated Olefins in Contemporary Chemistry

Fluorinated olefins, a class of organic compounds containing both fluorine atoms and at least one carbon-carbon double bond, hold a prominent position in contemporary chemistry. The introduction of fluorine, the most electronegative element, into an olefinic structure dramatically alters the molecule's physical and chemical properties. acs.org This has led to their widespread application in the development of materials with enhanced thermal stability, chemical resistance, and specific surface properties. ontosight.aicymitquimica.com

The presence of fluorine can influence the reactivity of the double bond, making these compounds valuable building blocks in organic synthesis for the creation of complex fluorinated molecules. bohrium.com Fluorinated compounds are integral to numerous applications, including pharmaceuticals, agrochemicals, and advanced materials like polymers and surfactants. springernature.comcas.cn The unique properties imparted by fluorine, such as increased metabolic stability and lipophilicity in drug molecules, underscore the importance of developing new synthetic methods involving fluorinated precursors. acs.org Consequently, fluorinated olefins like nonafluoro-1-hexene are crucial intermediates for introducing fluorinated moieties into a wide array of chemical structures.

Historical Context of Nonafluoro-1-Hexene Research Trajectories

The exploration of fluorinated compounds dates back several decades, with early research focusing on the synthesis and characterization of perfluorinated and polyfluorinated alkanes and their derivatives. The development of methods to selectively introduce fluorine into organic molecules paved the way for the investigation of more complex structures like fluorinated olefins.

Research specifically targeting nonafluoro-1-hexene has been driven by its potential as a monomer and a specialty chemical. cymitquimica.com Initial studies likely focused on its synthesis and the characterization of its fundamental physical and chemical properties. A notable area of investigation has been its use in polymerization reactions. For instance, nonafluoro-1-hexene has been used as a comonomer with ethene and tetrafluoroethene to create terpolymers with desirable properties for applications such as coatings and sealants. ontosight.aichemicalbook.comfda.gov More recent research has explored its behavior in various chemical environments, such as in supercritical carbon dioxide, which is relevant for developing greener chemical processes. acs.org The study of its high-pressure phase behavior provides critical data for designing and optimizing such processes. acs.org

Current Research Landscape and Emerging Trends Pertaining to Nonafluoro-1-Hexene

The current research landscape for nonafluoro-1-hexene is characterized by its application in materials science and as a versatile chemical intermediate. A significant trend is its use in the synthesis of specialized fluoropolymers. ontosight.ai By incorporating nonafluoro-1-hexene into polymer chains, researchers can tailor the properties of the resulting materials, such as their thermal stability, chemical inertness, and surface energy. ontosight.aicymitquimica.com These tailored polymers are finding use in demanding applications, including high-performance coatings and as components in food contact materials. ontosight.aifda.gov

Another emerging trend is the exploration of nonafluoro-1-hexene in novel chemical transformations. For example, its potential use in refrigeration and air conditioning systems, as part of azeotropic or near-azeotropic mixtures, has been investigated. google.com This highlights a move towards finding more environmentally friendly and efficient heat transfer fluids. Furthermore, the reactivity of the double bond in nonafluoro-1-hexene continues to be a subject of study, with research into reactions like hydrosilylation, although some studies have shown it to be unreactive under certain catalytic conditions. researchgate.net The development of new catalytic systems that can effectively functionalize such electron-deficient olefins is an active area of research. uhu-ciqso.es

The compound's properties are also being precisely characterized. For instance, its high-pressure phase behavior in supercritical carbon dioxide has been measured to provide essential data for process design. acs.org This type of fundamental research is crucial for enabling the industrial application of nonafluoro-1-hexene in a variety of fields.

Structure

3D Structure

Properties

CAS No. |

142373-34-0 |

|---|---|

Molecular Formula |

C6H3F9 |

Molecular Weight |

246.07 g/mol |

IUPAC Name |

1,1,2,3,3,4,4,5,5-nonafluorohex-1-ene |

InChI |

InChI=1S/C6H3F9/c1-4(10,11)6(14,15)5(12,13)2(7)3(8)9/h1H3 |

InChI Key |

XETQPJRSWWGWOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Nonafluoro 1 Hexene and Its Functionalized Derivatives

Direct Synthesis Approaches to Nonafluoro-1-Hexene

Direct synthesis of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene, a partially fluorinated alkene with the structure C4F9CH=CH2, involves creating the carbon-carbon double bond from a saturated precursor. nih.gov

The conversion of alcohols to alkenes can be achieved via a two-step process involving the formation of a sulfonate ester followed by an elimination reaction. In this methodology, an alcohol is first reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form a sulfonate ester. This esterification transforms the hydroxyl group into a good leaving group. Subsequent treatment with a strong, non-nucleophilic base induces an E2 elimination, where the base abstracts a proton from the carbon adjacent to the sulfonate-bearing carbon, leading to the formation of a double bond and expulsion of the sulfonate group.

The dehydration of alcohols is a common and direct method for synthesizing alkenes. This reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric(V) acid, or by passing the alcohol vapor over a heated metal oxide catalyst like aluminum oxide. chemguide.co.uktsfx.edu.au The reaction proceeds by protonation of the alcohol's hydroxyl group, which then leaves as a water molecule to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom yields the alkene. tsfx.edu.au

The logical precursor for the synthesis of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene via this route is 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol . However, the high fluorine content in this precursor significantly increases the strength of the carbinol C-H bonds and destabilizes the formation of a carbocation intermediate, making dehydration more challenging compared to non-fluorinated alcohols. scispace.com While various catalysts, including metal triflates like Hafnium(IV) triflate (Hf(OTf)4), have been shown to be effective for the dehydration of 1-hexanol, specific, documented conditions and yields for the successful dehydration of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol to its corresponding alkene were not found in the reviewed literature. hw.ac.ukrsc.orgresearchgate.net

Post-Synthetic Functionalization of Nonafluoro-1-Hexene

Once synthesized, the double bond of nonafluoro-1-hexene allows for a variety of functionalization reactions, particularly those involving radical mechanisms.

The addition of perfluoroalkyl radicals to the double bond of an alkene is a powerful method for creating more complex fluorinated molecules. Perfluoroalkyl iodides (RF-I) are common and convenient sources of perfluoroalkyl radicals, which can be generated under various initiation conditions. researchgate.net

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating perfluoroalkyl radicals from their corresponding iodides. wustl.edu This process, known as Atom Transfer Radical Addition (ATRA), involves the irradiation of a perfluoroalkyl iodide in the presence of an alkene. researchgate.net The light, often from a simple LED source, initiates the homolytic cleavage of the carbon-iodine bond, generating a perfluoroalkyl radical. This electrophilic radical then adds to the electron-rich double bond of the alkene, creating a new carbon-centered radical. This new radical subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, yielding the final iodoperfluoroalkylation product and propagating the radical chain. nsf.gov

This method has been successfully applied in various contexts, including complex multi-component reactions. For instance, a visible-light-initiated three-component reaction of an alkene, a perfluoroalkyl iodide, and quinoxalin-2(1H)-one has been developed to synthesize a range of perfluoroalkyl-containing derivatives in moderate to excellent yields. nih.gov The reaction proceeds under mild conditions at room temperature, tolerating a wide variety of functional groups. nih.gov

| Alkene Substrate | Perfluoroalkyl Iodide | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Allylbenzene | Perfluorobutyl iodide | Visible light (Blue LED), DBU (base), NMP (solvent), rt, 16h | α-perfluoroalkyl-β-heteroarylation | 88% |

| 1-Octene | Perfluorobutyl iodide | Visible light, hydroquinone (B1673460) catalyst | Iodoperfluoroalkylation (ATRA) | 79% |

| 3-Methyl-1-phenylhept-6-en-1-yn-3-ol | Perfluorobutyl iodide | Visible light (400W bulb), LiHMDS/LiOH (base), DABCO, DME (solvent), 50°C, 18h | α-perfluoroalkylation β-alkynylation | 53-63% |

| Cyclohexene | Perfluorobutyl iodide | Visible light (Blue LED), DBU (base), NMP (solvent), rt, 16h | α-perfluoroalkyl-β-heteroarylation | 65% (trans-selectivity) |

The choice of solvent can have a profound impact on the efficiency and yield of photoinitiated radical reactions. The solvent can influence the stability of intermediates, the solubility of reactants, and the efficiency of the catalytic cycle. In the context of the three-component α-perfluoroalkyl-β-heteroarylation of alkenes, a screen of various solvents demonstrated significant differences in product yield. nih.gov

Initial trials in dichloroethane (DCE) gave a low yield. Switching to more polar aprotic solvents like dimethylformamide (DMF) dramatically improved the outcome. Further optimization showed that N-methyl-2-pyrrolidone (NMP) provided the highest yield under the studied conditions. In contrast, solvents such as acetonitrile (B52724) (CH3CN), 1,4-dioxane, and dimethylacetamide (DMA) resulted in lower efficacy. nih.gov Similarly, in catalyst-free ATRE (Atom Transfer Radical Addition-Elimination) reactions, solvents like THF, Toluene, and dioxane were found to be unsuitable, while DMSO, DMA, and DMF showed varying degrees of success. wustl.edu

| Solvent | Base | Yield (%) |

|---|---|---|

| Dichloroethane (DCE) | K3PO4 | 10% |

| Dimethylformamide (DMF) | K3PO4 | 35% |

| Acetonitrile (CH3CN) | K3PO4 | <10% |

| 1,4-Dioxane | K3PO4 | <5% |

| Dimethylacetamide (DMA) | K3PO4 | 15% |

| N-Methyl-2-pyrrolidone (NMP) | DBU | 77% |

Hydrosilylation Reactions of Nonafluoro-1-Hexene

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental process for producing organosilicon compounds. In the case of nonafluoro-1-hexene, this reaction is pivotal for creating fluorinated silane (B1218182) monomers, which are building blocks for silicon-based polymers and materials with tailored properties such as low surface energy and high thermal stability.

The hydrosilylation of alkenes is typically facilitated by transition metal catalysts. For fluorinated 1-alkenes like nonafluoro-1-hexene, which are considered electron-deficient, platinum complexes such as Karstedt's or Speier's catalyst are commonly employed. However, catalysts based on other metals like rhodium, palladium, and nickel have also shown significant activity.

Recent research has highlighted the efficacy of nickel-catalyzed hydrosilylation for gem-difluoroalkenes, achieving high yields and excellent enantioselectivity. nih.gov This suggests that nickel-based systems could be highly effective for nonafluoro-1-hexene, given the similar electron-deficient nature of the double bond. The choice of catalyst and ligands is crucial as it influences not only the reaction rate but also the regioselectivity of the Si-H addition.

Table 1: Common Catalytic Systems for Alkene Hydrosilylation

| Catalyst Type | Metal Center | Common Examples | Substrate Suitability |

| Platinum Complexes | Platinum (Pt) | Speier's Catalyst, Karstedt's Catalyst | Broad, including electron-deficient alkenes |

| Rhodium Complexes | Rhodium (Rh) | Wilkinson's Catalyst | Alkenes, Alkynes |

| Palladium Complexes | Palladium (Pd) | Pd(dba)₂ with phosphine (B1218219) ligands | Dienes, Allenes |

| Nickel Complexes | Nickel (Ni) | Ni(0) with chiral ligands | High selectivity for gem-difluoroalkenes |

This table provides a general overview of catalyst types; specific performance depends on the substrate and reaction conditions.

The regioselectivity of hydrosilylation refers to the orientation of the silyl (B83357) group's addition to the double bond. For terminal alkenes, the addition can be either Markovnikov (silyl group on the internal carbon) or anti-Markovnikov (silyl group on the terminal carbon). The strong electron-withdrawing effect of the nonafluorobutyl group in nonafluoro-1-hexene significantly polarizes the double bond, making the terminal carbon atom electron-poor. This electronic bias strongly favors the anti-Markovnikov addition of the silyl group, leading to the formation of a terminal silylalkane. This outcome is highly desirable for the synthesis of well-defined polymer precursors.

Diadduct formation, where two silyl groups add to the molecule, is generally not a significant issue in the hydrosilylation of terminal alkenes under controlled stoichiometric conditions. The primary product is the monosilylated alkane.

Electrophilic Addition Strategies to the Carbon-Carbon Double Bond

The electron-deficient nature of the double bond in nonafluoro-1-hexene generally makes it less reactive towards electrophiles compared to standard alkenes. researchgate.net However, under specific catalytic conditions, electrophilic addition reactions can be achieved.

For instance, perfluoroalkylethylenes (RfCH=CH₂) react with hydrogen bromide (HBr) in anhydrous hydrogen fluoride (B91410) (HF) using a boron trifluoride (BF₃) catalyst. researchgate.net This reaction proceeds via an electrophilic pathway to yield the corresponding bromo-functionalized derivative. The regioselectivity follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon with more hydrogen atoms, and the nucleophile (Br⁻) adds to the more substituted carbon, forming a secondary carbocation intermediate stabilized by the adjacent electron-withdrawing group.

Interestingly, the reactivity with halogens highlights the double bond's deactivation. While chlorine can react with perfluoroalkylethylenes under ionic conditions, bromine is reported to be unreactive under similar circumstances, underscoring the reduced nucleophilicity of the C=C bond. researchgate.net

Derivatization for Advanced Material Precursors

The functionalization of nonafluoro-1-hexene through reactions like hydrosilylation opens pathways to creating sophisticated materials. The resulting fluorinated organosilanes are key intermediates for precursors of advanced polymers, particularly dendrimers.

Carbosilane dendrimers are highly branched, tree-like macromolecules with a silicon-carbon skeleton. Introducing fluorinated chains into their structure leads to the formation of polyfluorinated amphiphilic dendrimers. These molecules possess both hydrophobic/lipophobic fluorinated domains and a distinct carbosilane interior, leading to unique self-assembly properties and potential applications in drug delivery and as specialized coatings.

A common strategy for creating such structures involves the chemical modification of a polyallylcarbosilane dendrimer via hydrosilylation. researchgate.net In this approach, a pre-synthesized dendrimer with numerous terminal allyl (C=C) groups on its surface is reacted with a fluorinated silane. The hydrosilylation product of nonafluoro-1-hexene, namely 1-(trichlorosilyl)-3,3,4,4,5,5,6,6,6-nonafluorohexane (or a similar hydrosilane), can serve as this key fluorinated silane reagent. By attaching these fluorinated tails to the periphery of the dendrimer, a well-defined, core-shell-type nanostructure is created, where the outer layer is densely packed with nonafluorobutyl groups. This method allows for precise control over the density and placement of the fluorinated moieties, thereby tuning the final properties of the amphiphilic dendrimer. researchgate.net

Polymerization Science and Applications of Nonafluoro 1 Hexene

Nonafluoro-1-Hexene as a Monomer in Fluoropolymer Synthesis

Nonafluoro-1-hexene is utilized in the manufacture of fluorinated polymers, contributing to the development of materials with specialized properties. fluoromart.comnih.gov It can be copolymerized with other monomers, such as ethene and tetrafluoroethene, to create polymers with a tailored balance of characteristics. cas.org The incorporation of the nonafluoro-1-hexene unit into a polymer chain can significantly influence the final properties of the material, including its thermal stability, chemical resistance, and surface properties. While specific data on homopolymers of nonafluoro-1-hexene is limited in publicly available research, its role as a comonomer is noted in the production of fluoroelastomers and other fluoroplastics. 20.210.105

The presence of the perfluorobutyl group is expected to reduce the crystallinity of polymers, leading to more amorphous materials with elastomeric properties. This is a common strategy in the design of fluoroelastomers, where highly crystalline homopolymers are modified by the inclusion of a comonomer that disrupts the regular chain packing. 20.210.105

Table 1: Examples of Copolymers Incorporating Nonafluoro-1-Hexene

| Copolymer System | Potential Properties and Applications |

| Ethene / Tetrafluoroethene / Nonafluoro-1-hexene | Thermally stable and chemically resistant materials for seals, gaskets, and wire insulation. cas.org |

| Vinylidene Fluoride (B91410) / Nonafluoro-1-hexene | Fluoroelastomers with improved low-temperature flexibility and chemical resistance for demanding sealing applications. mdpi.com |

Radical Polymerization and Copolymerization Kinetics

Radical polymerization is a primary method for synthesizing fluoropolymers due to the electrophilic nature of many fluoroolefins. researchgate.net While specific kinetic data for the radical polymerization of nonafluoro-1-hexene is not extensively reported, the behavior of structurally similar fluorinated monomers can provide insights. The kinetics of radical copolymerization involving fluoroalkenes are often complex, with the reactivity ratios of the comonomers playing a crucial role in the final polymer composition and microstructure.

For instance, in the radical copolymerization of chlorotrifluoroethylene (B8367) with isobutyl vinyl ether, the initiator concentration was found to significantly affect the molecular weight of the resulting alternating copolymer. rsc.org Similarly, the copolymerization of vinylidene fluoride with 2,3,3,3-trifluoroprop-1-ene under controlled radical conditions demonstrated that the reactivity ratios of the monomers led to the formation of gradient or pseudo-diblock copolymers. mdpi.com It is plausible that the radical polymerization of nonafluoro-1-hexene would exhibit similar dependencies on initiator and comonomer selection, influencing both the rate of polymerization and the architecture of the resulting polymer.

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.com These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, have been applied to various fluorinated monomers to create well-defined polymers. researchgate.net While direct studies on the CRP of nonafluoro-1-hexene are scarce, the successful application of these techniques to other fluorinated alkenes suggests their potential for this monomer as well.

Light-mediated ATRP is a powerful technique for the synthesis of well-defined polymers under mild conditions. nih.gov Research on semi-fluorinated (meth)acrylates has demonstrated that photo-mediated ATRP can produce polymers with narrow molar mass distributions and high end-group fidelity. nih.gov This method often utilizes a photocatalyst that, upon irradiation with light, initiates the polymerization process. researchgate.net Visible-light-promoted Atom Transfer Radical Addition-Elimination (ATRE) reactions have also been developed for the synthesis of fluoroalkylated alkenes, which, while not a polymerization reaction, demonstrates the utility of light in activating reactions involving fluorinated compounds. nih.govwustl.eduresearchgate.net Given these successes, it is conceivable that light-mediated ATRP could be adapted for the controlled polymerization of nonafluoro-1-hexene, potentially offering a pathway to novel block copolymers and other advanced architectures.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers. mdpi.comrsc.org The RAFT process has been successfully employed for the polymerization of other fluorinated monomers, such as in the synthesis of amphiphilic fluorinated block copolymers for graphene dispersions and in the surfactant-free emulsion polymerization of vinylidene fluoride. rsc.orgmdpi.com The key to RAFT polymerization is the use of a chain transfer agent (CTA) that mediates the polymerization, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. mdpi.com The application of RAFT to nonafluoro-1-hexene could enable the production of well-defined homopolymers and block copolymers with tailored properties.

Table 2: Potential RAFT Polymerization Systems for Nonafluoro-1-Hexene

| Comonomer | Potential Polymer Architecture | Potential Applications |

| Methyl Methacrylate | Amphiphilic block copolymer | Surfactants, coatings, and drug delivery vehicles. mdpi.com |

| Vinylidene Fluoride | Well-defined block or gradient copolymers | High-performance elastomers and processable fluoroplastics. rsc.org |

Photo-controlled radical polymerizations (photo-CRPs) can be broadly categorized into two mechanistic pathways: intramolecular photochemical processes and photoredox processes. core.ac.ukacs.org In these systems, light is used to generate the radical species that initiate polymerization, offering spatial and temporal control over the reaction. core.ac.uk While specific mechanisms involving nonafluoro-1-hexene have not been detailed in the literature, the general principles can be applied.

For instance, in a photoredox-mediated process, a photocatalyst absorbs light and initiates an electron transfer cascade that activates a dormant species to a propagating radical. This process has been utilized for the polymerization of various monomers, including 1-hexene (B165129) in copolymerization systems. acs.org The copolymerization of nonafluoro-1-hexene with electron-rich monomers like vinyl ethers could potentially proceed through a charge-transfer complex mechanism under photo-initiation, leading to alternating copolymers. cmu.edunih.gov

Free-radical emulsion polymerization is a widely used industrial process for the production of a variety of polymers, including fluoroelastomers. 20.210.105researchgate.net This technique involves polymerizing monomers in an aqueous emulsion stabilized by a surfactant. While there is no specific literature on the free-radical emulsion copolymerization of nonafluoro-1-hexene, studies on the emulsion polymerization of vinylidene fluoride (VDF) provide a relevant model. rsc.orgengconfintl.org

In VDF emulsion polymerization, the choice of surfactant and initiator is critical to achieving a stable emulsion and controlling the polymerization rate and polymer properties. engconfintl.org Given the chemical structure of nonafluoro-1-hexene, it is anticipated that it could be copolymerized with monomers like VDF in an emulsion system to produce fluoropolymers with modified properties. The incorporation of nonafluoro-1-hexene could potentially enhance the low-temperature performance and chemical resistance of the resulting fluoroelastomer.

Iodo-Ene Polymerization for Fluoropolymer Architectures

Iodo-ene polymerization is a versatile and robust method for synthesizing semifluorinated polymers under mild conditions. acs.org This technique is based on a radical-mediated reaction that proceeds through an alternating propagation and chain transfer mechanism between a perfluoroalkyl iodide and a monomer containing a vinyl group. nih.gov This method avoids the use of often explosive and difficult-to-handle fluorinated gas monomers. acs.org

The polymerization can be initiated thermally or, more commonly, through photopolymerization with visible light. nih.gov A key feature of this process is the incorporation of iodine atoms into the polymer backbone. These iodine atoms serve two main purposes: they enhance the processability of the often rigid fluoropolymers, and they provide a reactive site for post-polymerization modification. acs.org The relatively weak carbon-iodine bond can be cleaved to allow for functionalization, cross-linking, or removal of the iodine to improve the final thermal stability of the material. acs.org

While direct polymerization of nonafluoro-1-hexene via this method is not extensively documented in the provided literature, the fundamental reaction involves the addition of perfluoroalkyl iodides to alkenes. acs.org For instance, high-molecular-weight polymers have been successfully synthesized by reacting diiodoperfluoroalkanes with non-fluorinated dienes. acs.org This suggests the potential for developing architectures where nonafluoro-1-hexene could act as the ene component, reacting with a suitable diiodo compound to create novel fluoropolymer structures.

| Monomer 1 (Diiodide) | Monomer 2 (Diene/Ene) | Initiation Method | Key Feature of Resulting Polymer |

|---|---|---|---|

| Diiodoperfluorohexane | 1,9-Decadiene | Sodium Dithionate / Sonication | High molecular weight (>100 kDa), processable semifluorinated polymer. acs.org |

| Diiodoperfluorobutane | Tris(allyloxymethyl)phosphine oxide | Visible Light Photoinitiation | Cross-linked network with potential for surface modification. nih.gov |

| Various Perfluoroiodides | Vinyl-bearing monomers | Thermal or Visible Light | Proceeds via alternating propagation and chain transfer (APT) mechanism. nih.gov |

Coordination Polymerization Systems

Coordination polymerization, utilizing transition metal catalysts, offers remarkable control over polymer architecture, including tacticity, molecular weight, and comonomer incorporation.

Metallocene Catalysts in Nonafluoro-1-Hexene Copolymerization

Metallocene catalysts are a class of single-site catalysts known for their ability to produce polyolefins with narrow molecular weight distributions and uniform comonomer incorporation. engineering.org.cn In the copolymerization of ethylene (B1197577) with α-olefins like 1-hexene, metallocenes prevent the formation of the compositionally diverse polymer chains typical of multi-sited Ziegler-Natta catalysts. mdpi.com

The copolymerization of ethylene with a highly fluorinated, electron-deficient olefin such as nonafluoro-1-hexene using traditional metallocene catalysts presents a significant challenge. The catalyst's active site is highly electrophilic and can be deactivated by the polar C-F bonds of the fluorinated monomer. However, the development of late transition metal catalysts and specialized metallocene systems has shown promise for copolymerizing ethylene with some polar monomers.

Should a suitable metallocene system be employed for the copolymerization of ethylene and nonafluoro-1-hexene, the resulting polymer would be expected to have a random distribution of the fluoroalkene units along the polyethylene (B3416737) backbone. engineering.org.cn This would significantly alter the polymer's properties, potentially imparting increased chemical resistance, lower surface energy, and a modified crystalline structure compared to standard polyethylene. The efficiency of incorporation would be highly dependent on the specific catalyst structure and reaction conditions. eurekalert.org

Ziegler-Natta Catalysis for Nonafluoro-1-Hexene Co-Polymerization

Ziegler-Natta (Z-N) catalysts, typically heterogeneous systems based on titanium compounds supported on magnesium chloride, are the workhorses of the polyolefin industry. libretexts.org They are highly effective for polymerizing ethylene and α-olefins. youtube.com However, traditional Z-N catalysts are well-known to be extremely sensitive to polar functional groups.

The Lewis acidic active sites on the Z-N catalyst surface, which are responsible for coordinating and inserting the olefin monomers, are readily poisoned by the lone pair electrons on heteroatoms, such as the fluorine atoms in nonafluoro-1-hexene. This interaction leads to strong, often irreversible, coordination of the polar monomer to the active site, thereby inhibiting or completely halting the polymerization process. Consequently, the direct copolymerization of nonafluoro-1-hexene using conventional TiCl₄/MgCl₂-based Ziegler-Natta catalysts is generally considered unfeasible. Significant modification of the catalyst or protection of the polar group would be required to achieve successful copolymerization. icp.ac.ru

Influence of Catalyst Structure and Activators on Copolymerization Behavior

The behavior of any coordination polymerization system is profoundly influenced by the specific structure of the catalyst precursor and the nature of the activator (or cocatalyst) used to generate the active catalytic species. mdpi.com

Activators: The activator's role is to alkylate the transition metal center of the precatalyst and generate the catalytically active cationic species. Common activators include alkylaluminum compounds, such as methylaluminoxane (B55162) (MAO), and borate (B1201080) compounds. The choice of activator can dramatically affect catalytic activity and the resulting polymer's molecular weight. For instance, in ethylene/1-hexene copolymerization with Ziegler-Natta catalysts, mixed activator systems (e.g., combinations of Triethylaluminum (TEA), Diethylaluminum chloride (DEAC), and Tri-n-hexyl aluminum (TnHA)) have been shown to significantly enhance catalytic activity compared to single-component activators. mdpi.com

Catalyst Structure: In metallocene catalysis, the ligand framework surrounding the metal center dictates the catalyst's performance. The structure of the ligands (e.g., cyclopentadienyl, indenyl, fluorenyl) and the presence or absence of a bridge between them influences stereoselectivity, comonomer incorporation rate, and the molecular weight of the polymer. mdpi.com For example, more sterically hindered ligands can decrease catalytic activity but may increase the molecular weight of the resulting polymer. The specific geometry of the catalyst site determines how the incoming monomer coordinates and inserts, thereby controlling the polymer's microstructure. researchgate.net

| Activator System | Relative Catalytic Activity | Effect on Copolymer Properties |

|---|---|---|

| TEA (Triethylaluminum) | Baseline | Standard copolymer production. |

| TnHA (Tri-n-hexyl aluminum) | Lower than TEA | Increased incorporation of 1-hexene. |

| DEAC (Diethylaluminum chloride) | Lowest | Lower incorporation of 1-hexene. |

| TEA+DEAC+TnHA (Mixed) | Highest | Decreased crystallinity due to TnHA presence. |

Incorporation of Nonafluoro-1-Hexene into Advanced Fluoropolymer Systems

Nonafluoro-1-hexene, also known as (perfluorobutyl)ethylene, serves as a critical monomer in the development of advanced fluoropolymer systems. researchgate.netnih.govchemicalbook.com Its incorporation into polymer chains imparts unique properties, stemming from the bulky, hydrophobic, and chemically inert perfluorobutyl side group. This section explores the terpolymerization of nonafluoro-1-hexene with ethene and tetrafluoroethene, strategies for modifying polymer chain architecture through its use, and research into novel fluoropolymer structures and functionalization.

Terpolymerization with Ethene and Tetrafluoroethene

The terpolymerization of 1-hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- with ethene and 1,1,2,2-tetrafluoroethene results in a modified ethylene tetrafluoroethylene (B6358150) (ETFE) copolymer. nih.govmdpi.comud-machine.com This terpolymer is a melt-processable fluoroplastic, combining the excellent chemical resistance and thermal stability of fluoropolymers with enhanced mechanical properties. fluorotherm.comwikipedia.orgbafluoropolymers.comdalau.com The inclusion of nonafluoro-1-hexene as a third monomer in the ETFE backbone is a strategic approach to modify the polymer's physical and mechanical characteristics. fluorotherm.com

The general properties of ETFE copolymers include high corrosion resistance, strength over a wide temperature range, and excellent electrical and high-energy radiation resistance. wikipedia.org The addition of a termonomer like nonafluoro-1-hexene can lead to a modified ETFE that is stiffer and tougher than conventional ETFE, polytetrafluoroethylene (PTFE), perfluoroalkoxy alkanes (PFA), and fluorinated ethylene propylene (B89431) (FEP). fluorotherm.com This enhancement in properties allows the terpolymer to withstand greater physical abuse. fluorotherm.com

Table 1: Properties of Ethene, Tetrafluoroethene, and Nonafluoro-1-hexene Terpolymer

| Property | Value |

|---|---|

| CAS Number | 68258-85-5 |

| Molecular Formula | (C6H3F9.C2H4.C2F4)x |

| Melting Point | 265 °C |

This data is based on the known properties of the terpolymer as identified in chemical databases. nih.govmdpi.com

Strategies for Modifying Polymer Chain Architecture

The unique structure of nonafluoro-1-hexene allows for its use in various strategies aimed at controlling and modifying polymer chain architecture, leading to materials with tailored properties for specific applications.

The oligomerization of α-olefins is a well-established method for producing a range of products from dimers and trimers to higher oligomers. nih.govmdpi.comresearchgate.netmdpi.com Catalytic systems, particularly those based on transition metal complexes like zirconocenes, are often employed to control the regioselectivity and stereoselectivity of the oligomerization process. nih.govmdpi.comresearchgate.net For 1-hexene, these reactions can lead to linear, branched, and cyclic products depending on the catalyst and reaction conditions. nih.govmdpi.comresearchgate.net

While specific studies on the oligomerization of nonafluoro-1-hexene focusing on branching and ring formation are not extensively detailed in the available literature, the general mechanisms of α-olefin oligomerization provide a framework for understanding its potential behavior. The bulky and electron-withdrawing nature of the perfluorobutyl group would likely influence the insertion and termination steps of the catalytic cycle, potentially favoring specific branched structures or, under certain conditions, intramolecular cyclization to form cyclic oligomers. The Cossee-Arlman and metallacyclic mechanisms are the primary pathways proposed for ethylene and α-olefin oligomerization, and the choice between them, which dictates the product distribution, is highly dependent on the catalyst system. mdpi.com

Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures in selective solvents. nih.govrsc.orgnih.gov The incorporation of fluorinated monomers like nonafluoro-1-hexene can be a strategy to create highly hydrophobic domains within a copolymer structure.

The synthesis of amphiphilic random copolymers can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the copolymerization of monomers with disparate reactivities, such as a hydrophilic monomer (e.g., a poly(ethylene glycol) derivative) and a hydrophobic monomer like nonafluoro-1-hexene. The resulting random copolymer would have a distribution of hydrophilic and "fluorous" segments along the polymer chain, which can drive self-assembly in aqueous or organic media. While specific examples detailing the synthesis of amphiphilic random copolymers using nonafluoro-1-hexene are not prominent in the reviewed literature, the principles of RAFT polymerization are broadly applicable to a wide range of functional monomers. researchgate.net

Diblock copolymers, consisting of two distinct polymer blocks, are of great interest for their ability to microphase separate and form ordered nanostructures. A diblock copolymer containing a poly(nonafluoro-1-hexene) block would exhibit strong segregation from a non-fluorinated block, leading to well-defined interfaces. This property is highly valuable for surface modification and interface engineering. nist.gov

The synthesis of such diblock copolymers can be approached through sequential monomer addition in a living polymerization process. For instance, a living polymerization of a non-fluorinated monomer could be initiated, followed by the introduction of nonafluoro-1-hexene to grow the second block. The significant difference in polarity and surface energy between a hydrocarbon or polyether block and a fluorinated block would drive the fluorinated segments to the surface or interface, thereby lowering the surface energy. nist.gov This strategy can be used to create surfaces with low adhesion, non-stick properties, and chemical resistance.

Research into Novel Fluoropolymer Architectures and Functionalization

The incorporation of nonafluoro-1-hexene into polymers opens up possibilities for creating novel fluoropolymer architectures with advanced functionalities. researchgate.netacs.org The perfluorobutyl side chain can be leveraged to introduce specific properties or to serve as a platform for further chemical modification.

Furthermore, the vinyl group of nonafluoro-1-hexene allows it to be incorporated into polymer backbones through various polymerization mechanisms. Post-polymerization modification of other polymers with nonafluoro-1-hexene could also be a route to introduce perfluorobutyl groups and their associated properties. The covalent functionalization of fluoropolymers is a key area of research aimed at improving properties like cross-linking ability and surface modification, which are often challenging with highly inert fluoropolymers like PTFE. nih.gov The development of new polymerization methods that can incorporate functional monomers like nonafluoro-1-hexene under mild conditions is crucial for advancing the field of fluorinated materials. nih.gov

Reactivity and Mechanistic Studies of Nonafluoro 1 Hexene

Oxidation Reactions

The oxidation of the double bond in fluoroalkenes is a critical transformation for synthesizing valuable fluorinated epoxides and other oxygenated compounds. The mechanisms and catalytic systems employed are crucial for achieving high selectivity and efficiency.

Epoxidation Mechanisms and Catalytic Systems (e.g., Ru-Catalyzed, Photoelectrochemical)

Ruthenium-Catalyzed Systems: Ruthenium catalysts have demonstrated activity in the epoxidation of alkenes. scielo.org.za Studies on the solvent-free oxidation of 1-hexene (B165129) using a supported ruthenium catalyst (1% Ru/TiO2) show that the reaction proceeds using atmospheric oxygen as the primary oxidant at 40°C. scielo.org.za The presence of a radical initiator, such as a catalytic amount of tert-butyl hydroperoxide (TBHP), is crucial for the reaction to occur. scielo.org.za In the absence of the initiator, virtually no conversion to the epoxide is observed. scielo.org.za

More advanced systems utilize ruthenium-porphyrin complexes for the aerobic epoxidation of alkenes under mild conditions. nih.govqub.ac.uk A key finding in this area is the role of water as a co-catalyst. nih.gov Mechanistic investigations have revealed that water can activate the Ru(VI) di-oxo complex for epoxidation via hydrogen bonding, stabilize the Ru(IV) mono-oxo intermediate, and participate in the regeneration of the active catalyst. nih.gov This water-assisted pathway avoids radical autoxidation processes and shifts the turnover-limiting step from oxygen-atom transfer to catalyst reoxidation, leading to significantly improved catalyst efficiency. nih.govqub.ac.uk

Photoelectrochemical (PEC) Systems: Photoelectrochemical epoxidation represents a sustainable and safe alternative for alkene oxidation, operating under mild conditions. mdpi.com This method can utilize photogenerated holes to drive the chemical conversion. mdpi.com For instance, the epoxidation of alkenes can be achieved on an α-Fe2O3 (hematite) photoanode. mdpi.com One studied mechanism involves a bromine-mediated pathway where bromide ions (Br⁻) are oxidized to hypobromite (B1234621) (BrO⁻), which then acts as the oxygen atom transfer agent to the alkene, forming the epoxide. This Br⁻/BrO⁻-mediated route is highly efficient and selective. mdpi.com

Table 1: Comparison of Catalytic Systems for Alkene Epoxidation

| Catalytic System | Catalyst Example | Oxidant | Key Mechanistic Feature | Reference |

| Ru-Catalyzed | 1% Ru/TiO₂ | Air (O₂) + TBHP (initiator) | Radical-initiated process | scielo.org.zaresearchgate.net |

| Ru-Porphyrin | [(L1)RuVI(O)₂] | Air (O₂) | Water co-catalysis activates Ru-oxo species | nih.govqub.ac.uk |

| Photoelectrochemical | α-Fe₂O₃ Photoanode | Water (oxygen source) | Br⁻/BrO⁻ mediated oxygen atom transfer | mdpi.com |

Radical Chemistry in Oxidation Processes

Radical pathways are central to many alkene oxidation reactions. In the Ru-catalyzed oxidation of 1-hexene with TBHP, the involvement of radical chemistry was confirmed through experiments with a radical scavenger, 2,6-di-tert-butyl-4-methylphenol (BHT), which inhibited the reaction. scielo.org.za This indicates that the initiator generates radicals that propagate the oxidation process. scielo.org.za

Free-radical oxidation can be initiated by the homolysis of peroxides like hydrogen peroxide (H₂O₂) or TBHP. mtu.edu This process forms radicals that can abstract an allylic hydrogen atom from the alkene, creating a cyclic alkene radical. This radical can then react rapidly with dioxygen (O₂) to form a cyclic-alkene peroxide radical. mtu.edu The subsequent fate of this intermediate determines the product distribution; a unimolecular pathway may lead to ketone products, while a bimolecular route is often required for the formation of epoxides. mtu.edunih.gov The reaction's dependence on oxygen is confirmed by reduced yields when conducted under a nitrogen atmosphere. mtu.edu

Catalytic Transformations Beyond Polymerization

Beyond oxidation, the double bond of nonafluoro-1-hexene is a handle for various other catalytic transformations, including metathesis and hydroformylation, which are fundamental reactions in organic synthesis for forming new carbon-carbon and carbon-hydrogen bonds.

Olefin Metathesis and Isomerization-Metathesis

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds. acs.org For terminal olefins like 1-hexene, a common application is isomerization-metathesis (ISOMET), which couples double-bond isomerization with a subsequent cross-metathesis reaction. mit.edu

In a typical ISOMET process, 1-hexene is first isomerized to 2-hexene (B8810679) and 3-hexene (B12438300) over an isomerization catalyst such as zeolite H-beta (HBEA). This mixture of internal olefins then undergoes ethenolysis (cross-metathesis with ethylene) to produce propylene (B89431). mit.edu This tandem, one-pot reaction is a highly efficient route for converting longer-chain olefins into more valuable shorter-chain products. mit.edu While the metathesis of fluorinated olefins presents unique challenges, it is an active area of research for synthesizing valuable fluorinated molecules. springernature.comacs.org

Catalyst Characterization and Reactivation in Metathesis Reactions

The catalysts used in isomerization-metathesis are typically bifunctional, consisting of an isomerization component and a metathesis component. For example, a physical mixture of zeolite H-beta (HBEA) for isomerization and molybdena supported on γ-alumina (MoO₃/Al₂O₃) for metathesis has been studied. mit.edu

Characterization of these catalysts involves a suite of analytical techniques. Scanning Electron Microscopy coupled with energy-dispersive X-ray (SEM/EDX) spectroscopy can be used to examine the surface morphology and elemental composition of supported catalysts. researchgate.net Inductively coupled plasma mass spectrometry (ICP-MS) is used to determine the precise metal loading. researchgate.net

Catalyst deactivation is a common issue, but reactivation procedures can restore activity. For the HBEA and MoO₃/Al₂O₃ system, a deactivated catalyst can be fully reactivated by heating it in an inert argon atmosphere at 550°C. mit.edu This process removes adsorbed species and regenerates the active catalytic sites. Interestingly, pre-treating the catalyst with an olefin like ethylene (B1197577) before inert gas activation can lead to a significant improvement in subsequent catalytic activity, suggesting that adsorbed olefins play a role in the formation of active metal centers during reactivation. mit.edu The prevention of undesirable isomerization during metathesis can also be achieved by adding agents like 1,4-benzoquinones. nih.gov

Hydroformylation Reactions

Hydroformylation is a major industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. researchgate.net The hydroformylation of 1-hexene yields a mixture of linear (heptanal) and branched (2-methylhexanal) aldehydes. nih.govjca.edu.vn

The reaction is typically catalyzed by transition metal complexes, with rhodium- and platinum-based catalysts being extensively studied. nih.gov A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst. To address this, researchers have developed heterogeneous catalysts by tethering phosphine-ligated rhodium and platinum complexes to solid supports like silica (B1680970) or mesoporous materials (e.g., MCM-41). nih.gov These supported catalysts can be used in environmentally benign solvents like supercritical carbon dioxide (scCO₂), which simplifies product separation. nih.gov Studies on 1-hexene have shown that rhodium-based catalysts are generally more active, while platinum-based catalysts supported on MCM-type materials offer higher regioselectivity towards the desired linear aldehyde. nih.gov

Table 2: Catalyst Performance in 1-Hexene Hydroformylation in scCO₂

| Catalyst Type | Support | Key Feature | Reference |

| Rhodium-phosphine | Silica, MCM-41 | Most active for hydroformylation | nih.gov |

| Platinum-phosphine | MCM-type supports | Most regioselective to linear aldehyde | nih.gov |

Cyclopropanation Reactions

The introduction of a cyclopropane (B1198618) ring onto a molecule can significantly alter its biological and chemical properties. In the context of nonafluoro-1-hexene, the strong electron-withdrawing nature of the nonafluorohexyl group renders the double bond electron-deficient, influencing the stereochemical and regiochemical outcomes of cyclopropanation reactions.

Stereoselectivity in Catalyzed and Photochemical Cyclopropanation

The stereoselectivity of cyclopropanation of electron-deficient alkenes, such as nonafluoro-1-hexene, is a critical aspect, leading to the formation of diastereomeric products. Both catalyzed and photochemical methods are employed to achieve this transformation, often with differing stereochemical outcomes.

In metal-catalyzed reactions, the choice of catalyst and ligand plays a pivotal role in determining the diastereoselectivity. For instance, in reactions involving diazo compounds, catalysts based on rhodium, copper, and palladium are commonly used. masterorganicchemistry.com The diastereoselectivity in these reactions is often governed by the steric and electronic interactions between the catalyst-carbene complex and the alkene. For electron-deficient alkenes, the stereochemical outcome can be influenced by the coordination of the alkene to the metal center and the subsequent carbene transfer. Generally, the trans- or (E)-diastereomer is favored in catalyzed cyclopropanations of monosubstituted alkenes to minimize steric interactions in the transition state. rsc.org

Photochemical cyclopropanation offers an alternative, metal-free approach. nih.govresearchgate.net These reactions often proceed via the formation of a carbene from a diazo compound upon irradiation. The stereoselectivity in photochemical reactions can be less predictable than in catalyzed systems and can be influenced by the multiplicity of the carbene (singlet or triplet) and the nature of the solvent. For some electron-deficient alkenes, photochemical methods have been shown to favor the formation of the cis- or (Z)-diastereomer, a complementary outcome to many catalytic methods. researchgate.net

The table below summarizes the expected stereochemical outcomes in the cyclopropanation of a generic electron-deficient alkene, which can be considered analogous to nonafluoro-1-hexene.

Table 1: Expected Stereoselectivity in Cyclopropanation of Electron-Deficient Alkenes

| Reaction Type | Predominant Diastereomer | Key Influencing Factors |

|---|---|---|

| Catalyzed (e.g., Rh, Cu) | trans-(E) | Steric hindrance, catalyst-ligand complex |

Steric Effects in Catalytic Cyclopropanation

Steric hindrance is a major determinant of the efficiency and selectivity of catalytic cyclopropanation reactions. researchgate.net The bulky nonafluorohexyl group in nonafluoro-1-hexene is expected to exert a significant steric influence on the approach of the catalyst-carbene complex to the double bond.

In catalytic cyclopropanation, the transition state involves the interaction of the alkene with a sterically demanding metal-carbene species. The catalyst and its associated ligands create a chiral environment that can differentiate between the two faces of the alkene, leading to enantioselectivity, and can also influence the orientation of the carbene transfer, affecting diastereoselectivity.

The steric bulk of the substituents on both the alkene and the diazo compound can impact the reaction rate and the product distribution. For instance, increasing the steric bulk of the substituent on the alkene can disfavor the formation of the cyclopropane ring due to increased steric repulsion in the transition state. This can lead to lower yields or require more forcing reaction conditions. Furthermore, the steric environment of the catalyst's active site is crucial; a highly constrained active site can enhance stereoselectivity by amplifying the steric differences between the possible transition states. rsc.org

Research on the cyclopropanation of various alkenes has demonstrated that bulky substituents generally direct the incoming carbene to the less hindered face of the double bond and favor the formation of the less sterically congested trans-diastereomer. chemrxiv.org This principle is expected to hold true for nonafluoro-1-hexene, where the large perfluoroalkyl chain would sterically disfavor the formation of the cis-cyclopropane derivative in a catalytic process.

Hydrogenation Processes

The catalytic hydrogenation of alkenes is a fundamental process for the synthesis of alkanes. researchgate.netlibretexts.org This reaction involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst. While the hydrogenation of simple alkenes is well-established, the presence of the electron-withdrawing nonafluorohexyl group in nonafluoro-1-hexene can influence the reaction conditions and catalyst choice.

The hydrogenation of perfluoroalkyl-substituted alkenes generally requires a catalyst to proceed at a reasonable rate. rsc.org Common heterogeneous catalysts for alkene hydrogenation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ra-Ni). masterorganicchemistry.com Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed and sometimes offer higher selectivity. youtube.com

The general reaction for the hydrogenation of nonafluoro-1-hexene is as follows:

C₄F₉CH=CH₂ + H₂ → C₄F₉CH₂CH₃

The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst. The process involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise transfer of two hydrogen atoms to the double bond. This mechanism generally results in syn-addition of the hydrogen atoms, meaning they add to the same face of the double bond. masterorganicchemistry.com

A study on the vapor-phase hydrogenation of perfluorocyclopentene over a palladium-alumina catalyst provides insight into the potential products from the hydrogenation of a fluoroalkene. rsc.org This study reported the formation of both the fully saturated product and partially hydrogenated and hydrofluorinated products, suggesting that C-F bond hydrogenolysis can be a competing reaction under certain conditions.

Table 2: Common Catalysts and General Conditions for Alkene Hydrogenation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temperature, Methanol or Ethanol | Most common and versatile catalyst. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1 atm), Room Temperature, Acetic Acid or Ethanol | Adams' catalyst, often used for more stubborn reductions. |

| Raney Nickel (Ra-Ni) | H₂ (high pressure), Elevated Temperature, Ethanol | A more economical but often less selective catalyst. |

Radical Reaction Pathways

The electron-deficient nature of the double bond in nonafluoro-1-hexene makes it susceptible to attack by nucleophilic radicals. This reactivity enables a variety of radical-mediated carbon-carbon bond-forming reactions.

Intermolecular Radical Carbon-Carbon Bond Formation

Intermolecular radical additions to alkenes are a powerful tool for constructing new carbon-carbon bonds. nih.gov In the case of nonafluoro-1-hexene, the addition of a carbon-centered radical to the double bond is a key step. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The addition of a radical (R•) to nonafluoro-1-hexene is expected to occur at the terminal CH₂ group to form the more stable secondary radical, which is stabilized by the adjacent electron-withdrawing nonafluorohexyl group.

C₄F₉CH=CH₂ + R• → C₄F₉CH(•)CH₂R

This intermediate radical can then participate in subsequent reactions, such as abstracting a hydrogen atom or another atom from a suitable donor to complete the addition process.

Studies on the radical addition of perfluoroalkyl radicals to fluoroalkenes have shown that the orientation of addition is influenced by both steric and electronic factors. The electrophilic nature of many carbon-centered radicals favors their addition to the more electron-rich site of a double bond. However, for electron-deficient alkenes like nonafluoro-1-hexene, the stability of the resulting radical adduct is a more dominant factor.

The generation of the initial radical can be achieved through various methods, including the thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Recent advances have also utilized photoredox catalysis to generate radicals under milder conditions. rsc.org

Hydroalkylation of Unsaturated Alkenes

Radical hydroalkylation is a process that involves the net addition of an alkane across a double bond. For electron-deficient alkenes, this transformation can be achieved through a radical chain mechanism. The reaction is initiated by the formation of a radical, which then adds to the alkene. The resulting radical adduct subsequently abstracts a hydrogen atom from a suitable donor to afford the final product and regenerate a radical to propagate the chain.

The hydroalkylation of nonafluoro-1-hexene with an alkyl halide (R-X) in the presence of a radical initiator and a hydrogen atom donor (e.g., a thiol or a silane) would proceed as follows:

Initiation: Generation of an initiating radical.

Propagation Step 1: The initiating radical abstracts a halogen atom from R-X to form an alkyl radical R•.

Propagation Step 2: The alkyl radical R• adds to nonafluoro-1-hexene. R• + C₄F₉CH=CH₂ → C₄F₉CH(•)CH₂R

Propagation Step 3: The resulting radical abstracts a hydrogen atom from the donor (H-Y). C₄F₉CH(•)CH₂R + H-Y → C₄F₉CH₂CH₂R + Y•

Propagation Step 4: The radical Y• reacts with R-X to regenerate the alkyl radical R•.

The efficiency of this process depends on the relative rates of the propagation steps. The addition of the alkyl radical to the electron-deficient alkene is generally favorable. The choice of the hydrogen atom donor is crucial to ensure efficient chain propagation.

Reactivity of Perfluorinated Radicals with Alkenes

The reactivity of perfluorinated radicals, particularly perfluoroalkyl radicals, with alkenes constitutes a significant area of study in organofluorine chemistry. These reactions are fundamental to various synthetic transformations, including the formation of fluorinated polymers and the introduction of perfluoroalkyl groups into organic molecules. The presence of fluorine atoms in the radical species dramatically influences their reactivity compared to their non-fluorinated hydrocarbon counterparts.

Perfluoroalkyl radicals are typically generated from perfluoroalkyl iodides through processes such as photolysis or the use of radical initiators. Once formed, these radicals readily add to the carbon-carbon double bond of alkenes. This addition is a key step in chain reactions like telomerization, where a perfluoroalkyl iodide reacts with a fluoroalkene to produce a range of longer-chain perfluoroalkyl iodides.

The reaction mechanism involves the initial addition of the perfluoroalkyl radical (R_f•) to the alkene. In the case of an unsymmetrical alkene like nonafluoro-1-hexene (C₄F₉CH=CH₂), the addition can, in principle, occur at either of the two carbon atoms of the double bond. However, the regioselectivity of the addition is governed by both steric and electronic factors. Perfluoroalkyl radicals are strongly electrophilic due to the high electronegativity of the fluorine atoms. This electrophilicity dictates that the radical will preferentially attack the more electron-rich and less sterically hindered carbon atom of the double bond. For nonafluoro-1-hexene, this would be the terminal CH₂ group.

The subsequent step in the radical chain reaction is a halogen atom transfer from the perfluoroalkyl iodide to the newly formed radical adduct. This regenerates a perfluoroalkyl radical, which can then participate in another addition reaction, thus propagating the chain.

The general trend observed is that the rate of addition is influenced by the substitution pattern of the alkene. Electron-donating groups on the double bond tend to accelerate the reaction with the electrophilic perfluoroalkyl radical, while electron-withdrawing groups have the opposite effect.

Below are interactive data tables summarizing key findings from research on the reactivity of perfluorinated radicals with alkenes, which can be considered analogous to the expected reactivity with nonafluoro-1-hexene.

Table 1: Relative Rate Constants for the Addition of Trifluoromethyl Radical to Various Alkenes at 65°C

| Alkene | Relative Rate Constant (k_rel) |

|---|---|

| Ethylene | 1.00 |

| Propylene | 1.9 |

| Isobutene | 4.5 |

| Vinyl Fluoride (B91410) | 0.35 |

| Vinylidene Fluoride | 0.20 |

| Tetrafluoroethylene (B6358150) | 0.08 |

This table illustrates the influence of substituents on the rate of addition of the trifluoromethyl radical. The data shows that alkyl groups, which are electron-donating, increase the reaction rate, while fluorine atoms, which are electron-withdrawing, decrease it.

Table 2: Product Distribution in the Telomerization of Tetrafluoroethylene with Perfluoroethyl Iodide

| Telomer (n) | Chemical Formula | Molar Percentage (%) |

|---|---|---|

| 1 | C₂F₅(C₂F₄)I | 45 |

| 2 | C₂F₅(C₂F₄)₂I | 30 |

| 3 | C₂F₅(C₂F₄)₃I | 15 |

| 4 | C₂F₅(C₂F₄)₄I | 5 |

| >4 | Higher Telomers | 5 |

This table shows a typical distribution of products from a telomerization reaction, which proceeds via the radical addition of the perfluoroethyl radical to tetrafluoroethylene. The distribution is dependent on the reaction conditions such as the ratio of reactants and temperature.

Advanced Materials Research Leveraging Nonafluoro 1 Hexene

Nonafluoro-1-Hexene in Specialized Fluoropolymer Compositions

The incorporation of nonafluoro-1-hexene into polymer chains allows for the precise tuning of material properties, leading to the development of specialized fluoropolymers with enhanced performance characteristics.

Terpolymer Development for High-Performance Applications

The development of terpolymers, which are polymers consisting of three distinct monomers, offers a versatile platform for creating materials with tailored properties. While specific research on terpolymers incorporating nonafluoro-1-hexene is emerging, the principles of terpolymerization with similar fluoroalkenes are well-established. For instance, the copolymerization of ethylene (B1197577) and 1-hexene (B165129) is a known method to produce linear low-density polyethylene (B3416737) (LLDPE) with controlled molecular weights and comonomer incorporation rsc.org.

Extrapolating from this, a terpolymer of ethylene, 1-hexene, and nonafluoro-1-hexene could yield a material with a unique combination of properties. The ethylene units would provide a flexible polymer backbone, the 1-hexene units could influence crystallinity and mechanical strength, and the nonafluoro-1-hexene units would introduce a high degree of fluorination. This high fluorine content is expected to impart properties such as:

High Thermal Stability: The strong carbon-fluorine bonds would enhance the polymer's resistance to thermal degradation.

Chemical Inertness: The fluorinated segments would provide excellent resistance to a wide range of chemicals and solvents.

Low Surface Energy: This would result in materials with non-stick and hydrophobic characteristics.

The synthesis of such terpolymers would likely involve specialized catalysts, such as permethylindenyl titanium constrained geometry complexes, which have shown high comonomer incorporation levels in ethylene/1-hexene copolymerization rsc.org. The ability to controllably tune the amount of each monomer incorporated into the polymer chain would be crucial for tailoring the final properties of the terpolymer for specific high-performance applications in demanding environments, such as in the aerospace, chemical processing, and electronics industries.

Research into Dielectric Materials and Coatings from Nonafluoro-1-Hexene-derived Polymers

Fluoropolymers are renowned for their excellent electrical insulating properties, making them ideal candidates for dielectric materials in electronic and electrical applications. The electrical stability of fluoropolymers stems from their symmetrical molecular structure and the strong bond between carbon and fluorine atoms daikinchemicals.com. Polymers derived from nonafluoro-1-hexene are expected to exhibit superior dielectric performance due to the high fluorine content.

Fluoropolymers such as polytetrafluoroethylene (PTFE) have the lowest dielectric constant and dielectric loss among all plastics, making them suitable for high-frequency applications like insulation for coaxial cables and printed circuit boards daikinchemicals.com. Research into polymers derived from nonafluoro-1-hexene aims to leverage these intrinsic properties to develop advanced dielectric materials and coatings.

Key dielectric properties of interest for nonafluoro-1-hexene-derived polymers include:

Low Dielectric Constant: A low dielectric constant is crucial for reducing signal delay and ensuring signal fidelity in high-frequency communication d-nb.info. The introduction of fluorine atoms into a polymer is a known strategy to decrease the dielectric constant d-nb.info.

Low Dielectric Loss: Low dielectric loss minimizes the dissipation of electrical energy as heat, which is critical for efficient operation of electronic components.

High Dielectric Strength: This refers to the maximum electric field a material can withstand without undergoing electrical breakdown.

The table below compares the typical dielectric properties of PTFE, a well-characterized fluoropolymer, which can serve as a benchmark for the expected performance of nonafluoro-1-hexene-based polymers.

| Property | Value for PTFE | Significance in Dielectric Applications |

| Dielectric Constant (at 1 MHz) | 2.1 | A low value reduces signal propagation delay. |

| Dielectric Loss Tangent (at 1 MHz) | <2x10-5 | A low value minimizes energy loss as heat. |

| Volume Resistivity (Ω·cm) | >1018 | A high value indicates excellent electrical insulation. |

This data is representative of PTFE and serves as an expected baseline for highly fluorinated polymers derived from nonafluoro-1-hexene. daikinchemicals.com

Research in this area focuses on synthesizing polymers and copolymers of nonafluoro-1-hexene and characterizing their dielectric properties across a range of frequencies and temperatures. The goal is to develop novel materials for applications such as high-performance insulators, capacitors, and substrates for printed circuit boards in next-generation electronics.

Role of Nonafluoro-1-Hexene Derivatives in Perovskite Solar Cell Research

Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology. A key area of research is the use of additives to improve their efficiency and stability. Fluorinated compounds, including derivatives of nonafluoro-1-hexene, have emerged as promising additives due to their unique properties that can positively influence the perovskite layer.

Recent studies have specifically investigated the use of 1H,1H,2H-perfluoro-1-hexene as a liquid additive in PSCs sciopen.comresearchgate.net. These fluorinated additives are of significant interest for their hydrophobicity, ability to passivate defects, and their role in regulating the crystallization process of the perovskite film sciopen.comresearchgate.net.

Modulation of Crystallization Kinetics via Fluorinated Additives

The quality of the perovskite crystalline film is a critical determinant of solar cell performance. Additives play a crucial role in controlling the nucleation and growth of perovskite crystals nih.gov. Fluorinated additives, such as 1H,1H,2H-perfluoro-1-hexene, have been shown to effectively modulate the crystallization process sciopen.comresearchgate.net.

The mechanism by which these additives influence crystallization involves:

Heterogeneous Nucleation: Additives can act as nucleation centers, promoting the formation of a higher number of smaller, more uniform crystals nih.gov. This leads to a smoother and more complete coverage of the perovskite film.

Controlled Growth: By interacting with the perovskite precursors, additives can slow down the crystal growth rate, allowing for the formation of a more ordered and less defective crystalline structure. Research on other additives has shown they can modify the interfacial energy, encouraging crystal growth in contact with the substrate surface nih.gov.

The use of 1H,1H,2H-perfluoro-1-hexene has been demonstrated to enhance crystal quality, leading to a significant improvement in the power conversion efficiency of PSCs sciopen.comresearchgate.net.

Interfacial Interactions of Fluorinated Additives with Perovskite Components

The interfaces between the different layers of a perovskite solar cell are critical for efficient charge extraction and transport. Fluorinated additives can play a significant role in engineering these interfaces. The introduction of fluorine groups into passivator molecules is a key strategy for enhancing defect passivation at the perovskite film surface researchgate.net.

The interactions between fluorinated additives and perovskite components are multifaceted:

Defect Passivation: Uncoordinated lead ions (Pb2+) and halide vacancies are common defects in perovskite films that act as recombination centers for charge carriers, reducing device efficiency. The fluorine atoms in additives like 1H,1H,2H-perfluoro-1-hexene can form strong hydrogen bonds and coordinate with the formamidinium cations (FA+) and uncoordinated Pb2+ ions, effectively passivating these defects sciopen.comresearchgate.net.

Hydrophobicity: The presence of a fluorinated additive at the perovskite surface increases its hydrophobicity. This is crucial for improving the long-term stability of the solar cell by preventing moisture ingress, which can degrade the perovskite material sciopen.comresearchgate.net.

Research has shown that the interaction between the electronegative fluorine atoms and the electron-rich passivation groups within the same molecule can influence the electron cloud distribution, thereby affecting their coordination with defect sites researchgate.net.

Impact of Fluorine Content on Additive Performance in Crystallization Control

The number of fluorine atoms in an additive molecule can significantly influence its effectiveness in controlling crystallization and passivating defects. Studies investigating fluoroalkyl ethylenes with varying fluoroalkyl chain lengths have shown that optimizing the quantity of fluorine groups is crucial for regulating the electron cloud distribution within the additive molecules sciopen.comresearchgate.net.

An optimal fluorine content enhances the additive's ability to:

Form Stronger Hydrogen Bonds: This leads to more effective interaction with the perovskite components.

Achieve Better Coordination: Optimized fluorine content improves the coordination with uncoordinated lead ions.

In a comparative study, 1H,1H,2H-perfluoro-1-hexene, with its specific number of fluorine atoms, was found to exhibit the most effective modulation effect on the perovskite film sciopen.comresearchgate.net. This resulted in a PSC with a power conversion efficiency of 24.05% and excellent stability against humidity and thermal stress sciopen.comresearchgate.net.

The following table summarizes the performance of a perovskite solar cell with and without the 1H,1H,2H-perfluoro-1-hexene (PF3) additive.

| Device | Power Conversion Efficiency (PCE) | Stability |

| Control (without PF3) | 21.8% | Less stable against humidity and thermal fluctuations. |

| With PF3 Additive | 24.05% | Exceptional stability against humidity and thermal fluctuations. |

Data from a study on structure-regulated fluorine-containing additives. sciopen.comresearchgate.net

This research highlights the importance of tailoring the molecular structure of fluorinated additives to achieve high-performance and stable perovskite solar cells.

Precursor in Organosilicon Chemistry Research

Nonafluoro-1-hexene is emerging as a compound of interest in the field of organosilicon chemistry, primarily for its potential role as a precursor in the synthesis of advanced, fluorine-rich organosilicon materials. The incorporation of fluorine into organosilicon compounds can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific surface energy characteristics. Research in this area often focuses on the hydrosilylation of fluorinated alkenes, a fundamental process for creating silicon-carbon bonds.

While direct and detailed research explicitly documenting the use of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene as a precursor is limited in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds. One such key analogue is 1H,1H,2H-perfluoro-1-hexene, which shares the critical feature of being an electron-deficient alkene due to the presence of a long fluorinated carbon chain.

Detailed Research Findings from an Analogous Compound

A pivotal study investigated the hydrosilylation of 1H,1H,2H-perfluoro-1-hexene with dichlorosilane, providing a valuable model for the potential reactivity of nonafluoro-1-hexene. core.ac.uk The research highlighted the challenges associated with the hydrosilylation of such electron-deficient olefins.

Initial attempts to catalyze the reaction using standard platinum-based catalysts, such as hexachloroplatinic acid (Speier's catalyst) and platinum cyclovinylmethylsiloxane complexes, were unsuccessful. core.ac.uk This is a significant finding, as these catalysts are typically very effective for the hydrosilylation of unfunctionalized 1-alkenes. The electron-withdrawing nature of the perfluoroalkyl group deactivates the double bond, rendering it resistant to traditional catalytic systems.

However, the study found success by employing a different transition metal catalyst, octacarbonyldicobalt (Co₂(CO)₈). core.ac.uk This catalyst enabled the formation of a monoadduct of 1H,1H,2H-perfluoro-1-hexene with dichlorosilane. The reaction proceeded to give the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the double bond. This regioselectivity is crucial for synthesizing linear, fluorinated organosilicon chains.

These findings suggest that nonafluoro-1-hexene could similarly serve as a precursor for novel organosilicon compounds, provided that appropriate catalytic systems, such as those based on cobalt, are utilized. The resulting fluorinated organosilanes would be valuable intermediates for the synthesis of specialized polymers and materials with unique properties.

Table of Research Findings: Hydrosilylation of 1H,1H,2H-perfluoro-1-hexene with Dichlorosilane

| Parameter | Finding | Source |

| Reactants | 1H,1H,2H-perfluoro-1-hexene and Dichlorosilane | core.ac.uk |

| Unsuccessful Catalysts | Hexachloroplatinic acid (Speier's catalyst), Platinum cyclovinylmethylsiloxane complex | core.ac.uk |

| Successful Catalyst | Octacarbonyldicobalt (Co₂(CO)₈) | core.ac.uk |

| Product | Anti-Markovnikov monoadduct | core.ac.uk |

| Overall Yield (Diadduct) | 40% | core.ac.uk |

Environmental Research on Transformation Pathways of Nonafluoro 1 Hexene

Abiotic Transformation Mechanisms

Abiotic degradation processes are the main drivers for the environmental transformation of nonafluoro-1-hexene. These mechanisms include reactions in the atmosphere and breakdown at elevated temperatures, such as those that might occur during industrial use or waste incineration.

In the troposphere, the primary degradation pathway for many organic compounds is initiated by reaction with hydroxyl (OH) radicals. While specific experimental studies on the OH-initiated oxidation of nonafluoro-1-hexene are limited, the atmospheric chemistry of similar fluoroalkenes and other fluorinated compounds provides a basis for predicting its transformation. The presence of a double bond in nonafluoro-1-hexene makes it susceptible to attack by OH radicals.

The reaction is expected to proceed via the electrophilic addition of the OH radical to the carbon-carbon double bond. This initial step can lead to the formation of a fluorinated alkyl radical. Subsequent reactions with molecular oxygen (O₂) would then form a peroxy radical. The fate of this peroxy radical is complex and can lead to a variety of degradation products through different reaction channels, including the formation of fluorinated aldehydes, ketones, and carboxylic acids. For instance, studies on other fluorinated substances have shown that OH-initiated oxidation can lead to the formation of perfluorocarboxylic acids (PFCAs) epa.govrsc.org. The atmospheric lifetime of such fluorinated compounds is influenced by the rate of this initial OH reaction epa.gov.

| Step | Reactants | Intermediate/Product | Description |

| 1 | C₄F₉CH=CH₂ + •OH | C₄F₉CH(OH)ĊH₂ or C₄F₉ĊHCH₂OH | OH radical addition to the double bond |

| 2 | C₄F₉CH(OH)ĊH₂ + O₂ | C₄F₉CH(OH)CH₂(OO•) | Formation of a peroxy radical |

| 3 | C₄F₉CH(OH)CH₂(OO•) + NO | C₄F₉CH(OH)CH₂(O•) + NO₂ | Reaction with nitric oxide to form an alkoxy radical |

| 4 | C₄F₉CH(OH)CH₂(O•) | C₄F₉CHO + CH₂OH | C-C bond cleavage leading to a perfluoroaldehyde |

| 5 | CH₂OH + O₂ | HCHO + HO₂• | Formation of formaldehyde |

Thermal decomposition, or pyrolysis, is a critical transformation pathway for fluorinated compounds, especially in high-temperature industrial processes and waste treatment. The pyrolysis of fluoropolymers and other fluorinated substances has been studied to understand their degradation products and mechanisms turi.orgacs.org.